alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol
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Overview
Description
Alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol: is an organic compound that features a chloromethyl group attached to a biphenyl structure with an ethanol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol typically involves the chloromethylation of biphenyl derivatives. One common method is the Blanc chloromethylation, which involves the reaction of biphenyl with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under mild conditions, typically at temperatures between 5-10°C .
Industrial Production Methods: For industrial-scale production, the chloromethylation process can be optimized using environmentally friendly catalysts and solvents. For example, zinc iodide in dichloromethane has been reported to be an effective catalyst for the chloromethylation of aromatic compounds, providing good yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Yield various substituted biphenyl derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Result in the formation of methyl-substituted biphenyl derivatives.
Scientific Research Applications
Alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol exerts its effects involves the reactivity of the chloromethyl and ethanol groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the ethanol group can participate in hydrogen bonding and other interactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-(Chloromethyl)-1,1’-biphenyl: Similar structure but lacks the ethanol group.
4-(Bromomethyl)-1,1’-biphenyl: Similar structure with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1,1’-biphenyl: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness: Alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol is unique due to the presence of both chloromethyl and ethanol groups, which provide a combination of reactivity and functional versatility not found in the similar compounds listed above .
Properties
IUPAC Name |
1-chloro-3-(4-phenylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXNWGGDWFBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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